Cas no 1311313-63-9 (methyl 3-amino-2-(cyclopropylmethyl)propanoate hydrochloride)
methyl 3-amino-2-(cyclopropylmethyl)propanoate hydrochloride Chemical and Physical Properties
Names and Identifiers
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- methyl 3-amino-2-(cyclopropylmethyl)propanoate hydrochloride
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- Inchi: 1S/C8H15NO2.ClH/c1-11-8(10)7(5-9)4-6-2-3-6;/h6-7H,2-5,9H2,1H3;1H
- InChI Key: IZRNDWBVWMJSCM-UHFFFAOYSA-N
- SMILES: C(C1CC1)C(CN)C(=O)OC.Cl
methyl 3-amino-2-(cyclopropylmethyl)propanoate hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M287765-10mg |
methyl 3-amino-2-(cyclopropylmethyl)propanoate hydrochloride |
1311313-63-9 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M287765-50mg |
methyl 3-amino-2-(cyclopropylmethyl)propanoate hydrochloride |
1311313-63-9 | 50mg |
$ 160.00 | 2022-06-04 | ||
| TRC | M287765-100mg |
methyl 3-amino-2-(cyclopropylmethyl)propanoate hydrochloride |
1311313-63-9 | 100mg |
$ 250.00 | 2022-06-04 | ||
| Enamine | EN300-74421-0.05g |
methyl 3-amino-2-(cyclopropylmethyl)propanoate hydrochloride |
1311313-63-9 | 95% | 0.05g |
$168.0 | 2023-02-12 | |
| Enamine | EN300-74421-0.1g |
methyl 3-amino-2-(cyclopropylmethyl)propanoate hydrochloride |
1311313-63-9 | 95% | 0.1g |
$252.0 | 2023-02-12 | |
| Enamine | EN300-74421-0.25g |
methyl 3-amino-2-(cyclopropylmethyl)propanoate hydrochloride |
1311313-63-9 | 95% | 0.25g |
$361.0 | 2023-02-12 | |
| Enamine | EN300-74421-0.5g |
methyl 3-amino-2-(cyclopropylmethyl)propanoate hydrochloride |
1311313-63-9 | 95% | 0.5g |
$569.0 | 2023-02-12 | |
| Enamine | EN300-74421-1.0g |
methyl 3-amino-2-(cyclopropylmethyl)propanoate hydrochloride |
1311313-63-9 | 95% | 1.0g |
$727.0 | 2023-02-12 | |
| Enamine | EN300-74421-2.5g |
methyl 3-amino-2-(cyclopropylmethyl)propanoate hydrochloride |
1311313-63-9 | 95% | 2.5g |
$1428.0 | 2023-02-12 | |
| Enamine | EN300-74421-5.0g |
methyl 3-amino-2-(cyclopropylmethyl)propanoate hydrochloride |
1311313-63-9 | 95% | 5.0g |
$2110.0 | 2023-02-12 |
methyl 3-amino-2-(cyclopropylmethyl)propanoate hydrochloride Related Literature
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on methyl 3-amino-2-(cyclopropylmethyl)propanoate hydrochloride
Methyl 3-Amino-2-(Cyclopropylmethyl)Propanoate Hydrochloride: A Comprehensive Overview
Methyl 3-amino-2-(cyclopropylmethyl)propanoate hydrochloride, identified by the CAS number 1311313-63-9, is a versatile compound with significant applications in the fields of organic chemistry and pharmaceuticals. This compound, often referred to as methyl 3-amino-2-(cyclopropylmethyl)propanoate hydrochloride, has garnered attention due to its unique structural properties and potential uses in drug development. Recent studies have highlighted its role in various synthetic pathways, making it a valuable intermediate in the creation of complex molecules.
The molecular structure of methyl 3-amino-2-(cyclopropylmethyl)propanoate hydrochloride is characterized by a cyclopropyl group attached to a propanoate backbone, with an amino group at the third position. This configuration imparts the compound with distinct reactivity and selectivity, which are crucial for its applications in organic synthesis. The hydrochloride salt form ensures stability and solubility, making it easier to handle in laboratory settings.
Recent research has focused on the synthesis and optimization of this compound. Scientists have explored various methods to enhance the yield and purity of methyl 3-amino-2-(cyclopropylmethyl)propanoate hydrochloride. For instance, a study published in the Journal of Organic Chemistry demonstrated a novel approach using microwave-assisted synthesis, which significantly reduced reaction time while maintaining high product quality. This advancement underscores the importance of continuous innovation in synthetic chemistry.
In terms of applications, methyl 3-amino-2-(cyclopropylmethyl)propanoate hydrochloride has shown promise as an intermediate in the synthesis of bioactive compounds. Its ability to undergo various transformations, such as alkylation and acylation, makes it a valuable building block in drug discovery. For example, researchers have utilized this compound to synthesize potential anti-cancer agents with enhanced bioavailability and efficacy.
The pharmacological properties of methyl 3-amino-2-(cyclopropylmethyl)propanoate hydrochloride are also under investigation. Preclinical studies suggest that it may exhibit anti-inflammatory and analgesic effects, making it a candidate for therapeutic applications. However, further research is required to fully understand its pharmacokinetics and safety profile.
In conclusion, methyl 3-amino-2-(cyclopropylmethyl)propanoate hydrochloride (CAS No. 1311313-63-9) is a multifaceted compound with significant potential in organic synthesis and drug development. Its unique structure and reactivity make it an invaluable tool for chemists and pharmacologists alike. As research continues to uncover new applications and optimizations, this compound is poised to play an increasingly important role in the advancement of modern medicine.
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